REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2:5].[Ca].[OH-].[Ca+2].[OH-].[B:10]([OH:13])([OH:12])[OH:11]>CCCCCC.C1(C)C(C)=CC=CC=1>[B:10]([O-:13])([O-:12])[O-:11].[Ca+2:5].[B:10]([O-:13])([O-:12])[O-:11].[Ca+2:5].[Ca+2:5] |f:0.1,3.4.5,9.10.11.12.13|
|
Name
|
|
Quantity
|
323.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
materials ( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
43.4 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while agitating
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation
|
Type
|
CUSTOM
|
Details
|
reacted for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction product
|
Type
|
TEMPERATURE
|
Details
|
The reaction product was further heated to 140° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
to distill out
|
Type
|
CUSTOM
|
Details
|
the reaction water and xylene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove any residual solids present
|
Type
|
DISTILLATION
|
Details
|
the hexane was distilled out
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2:5].[Ca].[OH-].[Ca+2].[OH-].[B:10]([OH:13])([OH:12])[OH:11]>CCCCCC.C1(C)C(C)=CC=CC=1>[B:10]([O-:13])([O-:12])[O-:11].[Ca+2:5].[B:10]([O-:13])([O-:12])[O-:11].[Ca+2:5].[Ca+2:5] |f:0.1,3.4.5,9.10.11.12.13|
|
Name
|
|
Quantity
|
323.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
materials ( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
43.4 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while agitating
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation
|
Type
|
CUSTOM
|
Details
|
reacted for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction product
|
Type
|
TEMPERATURE
|
Details
|
The reaction product was further heated to 140° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
to distill out
|
Type
|
CUSTOM
|
Details
|
the reaction water and xylene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove any residual solids present
|
Type
|
DISTILLATION
|
Details
|
the hexane was distilled out
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |